5-Methyl-4-(naphthalen-2-yl)-2-(propan-2-yl)-1,3-oxazole
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Overview
Description
5-Methyl-4-(naphthalen-2-yl)-2-(propan-2-yl)-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, making it potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(naphthalen-2-yl)-2-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-naphthylamine with an α-haloketone in the presence of a base to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding oxides or ketones.
Reduction: Reduction reactions may target the oxazole ring or the naphthalene ring, leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the oxazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could introduce halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its aromatic structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting molecular pathways. The naphthalene ring could facilitate interactions with hydrophobic regions of proteins, while the oxazole ring might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenyl-1,3-oxazole: Similar structure but with a phenyl group instead of a naphthalene ring.
5-Methyl-2-(2-naphthyl)-1,3-oxazole: Similar but with a different substitution pattern on the naphthalene ring.
Uniqueness
The presence of both a naphthalene ring and an oxazole ring in 5-Methyl-4-(naphthalen-2-yl)-2-(propan-2-yl)-1,3-oxazole makes it unique, potentially offering distinct chemical and biological properties compared to other oxazole derivatives.
Properties
CAS No. |
827302-98-7 |
---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
5-methyl-4-naphthalen-2-yl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C17H17NO/c1-11(2)17-18-16(12(3)19-17)15-9-8-13-6-4-5-7-14(13)10-15/h4-11H,1-3H3 |
InChI Key |
YQYZVYTZRIVEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C(C)C)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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